Manumycin G

Description

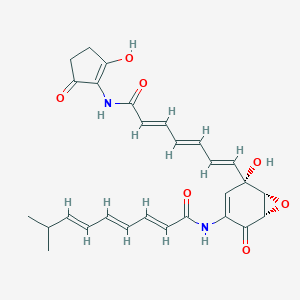

Structure

3D Structure

Properties

CAS No. |

156250-44-1 |

|---|---|

Molecular Formula |

C28H30N2O7 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methylnona-2,4,6-trienamide |

InChI |

InChI=1S/C28H30N2O7/c1-18(2)11-7-3-4-8-12-22(33)29-19-17-28(36,27-26(37-27)25(19)35)16-10-6-5-9-13-23(34)30-24-20(31)14-15-21(24)32/h3-13,16-18,26-27,31,36H,14-15H2,1-2H3,(H,29,33)(H,30,34)/b4-3+,6-5+,11-7+,12-8+,13-9+,16-10+/t26-,27-,28+/m1/s1 |

InChI Key |

WIFRXHSYMJBOJD-WRSGMFNISA-N |

SMILES |

CC(C)C=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |

Isomeric SMILES |

CC(C)/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |

Canonical SMILES |

CC(C)C=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |

Synonyms |

manumycin G |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Manumycin G

Natural Producers of Manumycin-Type Compounds

Manumycin-type compounds are secondary metabolites produced by various species of actinomycetes, a group of bacteria renowned for their ability to synthesize a wide array of bioactive molecules. researchgate.netacs.org These producers are often isolated from diverse environments, including soil and marine sediments. researchgate.netmdpi.com While some strains produce well-known manumycins, others have been found to harbor cryptic gene clusters that, when activated, yield novel derivatives. mdpi.comdntb.gov.ua

Notable producers of manumycin-family compounds include:

Streptomyces parvulus ebi.ac.ukjst.go.jp

Streptomyces nodosus ssp. asukaensis acs.orgnih.govnih.gov

Streptomyces griseoaurantiacus researchgate.netresearchgate.netasm.orgresearchgate.net

Saccharothrix espanaensis researchgate.netmdpi.comdntb.gov.ua

Salinispora pacifica acs.orgresearchgate.netnih.gov

Streptomyces aureus nih.gov

| Producing Organism | Notable Manumycin-Type Compound(s) | Source Environment |

|---|---|---|

| Streptomyces parvulus | Manumycin A | Terrestrial ebi.ac.ukjst.go.jp |

| Streptomyces nodosus ssp. asukaensis | Asukamycin (B1667649) | Terrestrial nih.gov |

| Streptomyces griseoaurantiacus | Manumycin, Chinikomycin | Marine Sediment / Beehives researchgate.netasm.org |

| Saccharothrix espanaensis DSM44229 | Novel Manumycin Derivatives | Terrestrial researchgate.netmdpi.com |

| Salinispora pacifica | Pacificamide | Marine acs.orgresearchgate.net |

| Streptomyces aureus SOK1/5-04 | Colabomycin E | Terrestrial nih.gov |

Characterization of Manumycin Biosynthetic Gene Clusters (BGCs)

The genetic blueprints for manumycin biosynthesis are encoded in discrete biosynthetic gene clusters (BGCs). These clusters contain all the necessary genes for producing the structural precursors, assembling the polyketide chains, and performing the required chemical modifications to create the final active compound. nih.govnih.gov

In many cases, manumycin-type BGCs are not actively expressed under standard laboratory conditions, remaining "silent" or "cryptic." mdpi.comdntb.gov.ua A notable example is the manumycin-type BGC identified in Saccharothrix espanaensis DSM44229. researchgate.netmdpi.comdntb.gov.ua This strain was discovered through a genetic screening project to contain a novel BGC, but no manumycin-related compounds were detected in its culture extracts. mdpi.com

The BGC in S. espanaensis was found to be a typical manumycin-type cluster, possessing genes for the biosynthesis of the characteristic cyclic units (C5N and mC7N), polyketide synthases for both upper and lower chains, and various tailoring enzymes. mdpi.com Activation of this silent cluster was achieved through several genetic manipulation techniques, including heterologous expression in different host organisms and overexpression of specific regulatory genes within the cluster. researchgate.netnih.govmdpi.com These efforts successfully induced the production of multiple novel manumycin compounds, confirming the functionality of the identified BGC. researchgate.netnih.govmdpi.com The produced compounds featured a tetraene lower chain, similar to the colabomycin subgroup, but with distinct, shorter, and saturated upper chains. researchgate.net

Comparative analysis of manumycin BGCs from different producer organisms reveals a conserved core architecture alongside key genetic variations that account for the structural diversity of the final products. acs.orgnih.gov These gene clusters, such as the asu cluster for asukamycin, the col cluster for colabomycin, and the pac cluster for pacificamide, share homologous genes essential for the core biosynthetic steps. researchgate.netnih.gov

Key differences in gene content directly correlate with structural variations:

Lower Chain Saturation: The BGCs for pacificamide (pac) and daryamide (dar) contain an enoyl-reductase gene that is absent in the asu, col, and man clusters. nih.gov This enzyme is responsible for producing the saturated lower side chains seen in pacificamide and daryamides, in contrast to the polyunsaturated chains of asukamycin and colabomycin. nih.gov

Lower Chain Termination: The pac and dar clusters possess an asparagine synthase homologue responsible for installing a primary amide on the lower chain. nih.gov This gene is absent in the asu and col clusters, which instead have genes for the synthesis and attachment of the C5N ring. nih.gov

Upper Chain Variability: The highest degree of structural variation is found in the upper polyketide chain, which is reflected in the diversity of genes related to its biosynthesis, such as those for starter unit selection and tailoring. researchgate.netresearchgate.net

These comparative studies show that manumycin-type BGCs are not widely distributed, being found in a limited range of the phylum Actinobacteria, suggesting a specialized evolutionary path. researchgate.netacs.org

| Gene Cluster (Compound) | Key Gene/Feature | Associated Structural Moiety | Reference |

|---|---|---|---|

| asu (Asukamycin) | No enoyl-reductase | Polyunsaturated lower chain | nih.gov |

| pac (Pacificamide) | Enoyl-reductase present | Saturated lower chain | nih.gov |

| col (Colabomycin) | C5N biosynthesis genes | C5N ring on lower chain | nih.gov |

| pac (Pacificamide) | Asparagine synthase homolog | Primary amide on lower chain | nih.gov |

| esp (S. espanaensis) | Lacks unusual chain tailoring genes | Simple, linear upper chain | nih.gov |

Identification of Manumycin-Type BGCs in Producer Strains (e.g., Saccharothrix espanaensis DSM44229)

Elucidation of Biosynthetic Steps and Precursors

The assembly of Manumycin G and related compounds is a modular process involving the synthesis of distinct building blocks that are subsequently joined together. acs.orgnih.gov The primary precursors are derived from common metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. rsc.orgasm.org

The manumycin structure is built upon two separate polyketide chains, an "upper" and a "lower" chain, which are synthesized independently before being linked together. acs.orgnih.govresearchgate.net This assembly is catalyzed by a set of Type II polyketide synthase (PKS) enzymes encoded within the BGC. nih.gov

The biosynthesis proceeds through the following key steps:

Separate Chain Synthesis: The upper and lower polyketide chains are constructed separately. acs.orgnih.gov The lower chain is initiated by 3,4-AHBA, while the upper chain can be initiated by various starter units, leading to significant structural diversity. acs.orgresearchgate.netnih.gov

Chain Elongation: Both chains are elongated through the sequential addition of two-carbon units derived from malonyl-CoA, a classic PKS mechanism. nih.gov

Chain Length Control: In some manumycin pathways, the length of the lower carbon chain is controlled by an unusual chain-length factor, which dictates the number of elongation steps, for instance, resulting in a triketide for asukamycin or a tetraketide for colabomycin E. nih.gov

Chain Ligation: The fully formed upper chain is ligated to the amino group of the 3,4-AHBA starter unit of the lower chain. acs.orgnih.gov

Final Modifications: Subsequent tailoring reactions, such as the formation of the epoxyquinol structure, are among the final steps in the biosynthetic sequence. acs.orgnih.gov

3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is the foundational building block for the entire manumycin scaffold. acs.orgnih.govwikipedia.org It serves a dual role in the biosynthesis:

Starter Unit: It acts as the specific starter unit for the assembly of the lower polyketide chain. acs.orgnih.govresearchgate.net

Central Ring Precursor: The aromatic ring of 3,4-AHBA becomes the central mC7N core unit that connects the upper and lower polyketide chains. researchgate.netnih.gov

The biosynthesis of 3,4-AHBA itself is a critical upstream step. It is formed by the condensation of precursors from primary metabolism: a three-carbon unit from the triose pool (like DHAP) and a four-carbon unit from the TCA cycle (like oxaloacetate or aspartate semialdehyde). rsc.orgwikipedia.orgmdpi.com The presence of genes encoding 3,4-AHBA synthase is a hallmark of manumycin-type BGCs. asm.orgnih.govmdpi.com

Formation of Central mC7N and Peripheral C5N Cyclic Units

The characteristic structure of manumycin-family metabolites features two core cyclic components: a central mC7N unit and, in most cases, a peripheral C5N unit. researchgate.netsemanticscholar.org The biosynthesis of these rings is a critical phase in the assembly of the final molecule.

The central six-membered ring, the mC7N unit, is derived from the precursor 3-amino-4-hydroxybenzoic acid (3,4-AHBA). semanticscholar.orgnih.govresearchgate.net This starter unit forms the foundation of the "lower" polyketide chain of the molecule. researchgate.netacs.org

The peripheral five-membered ring, known as the C5N unit (2-amino-3-hydroxycyclopent-2-enone), originates from 5-aminolevulinic acid (ALA). nih.govacs.org The gene for cyclizing aminolevulinate synthase (cALAS) is essential for the formation of this unit. semanticscholar.orgnih.gov The biosynthetic gene cluster in organisms like Saccharothrix espanaensis DSM44229 contains the necessary genes to produce both of these cyclic structures. semanticscholar.org

Research on the related antibiotic asukamycin has elucidated the assembly sequence, suggesting that the lower polyketide chain is initiated by 3,4-AHBA and extended, followed by the attachment of the upper polyketide chain. nih.govresearchgate.netacs.org The C5N unit is incorporated after the joining of the two polyketide chains. nih.govacs.org

Terminal Modification Steps in Manumycin Biosynthesis

Following the assembly of the core scaffold, a series of terminal modification steps, governed by tailoring enzymes within the BGC, are responsible for generating the final structural diversity observed in the manumycin family. researchgate.net For asukamycin, a key terminal step is the enzymatic conversion of the aromatic ring into an epoxyquinol structure. nih.govacs.org This modification occurs after the primary molecular framework is complete. nih.gov The significant structural variability among manumycins, particularly in the upper polyketide chain's length, saturation, and branching, is a result of these late-stage tailoring reactions. researchgate.net

Activation Strategies for Cryptic Manumycin BGCs

Genomic sequencing has revealed that many actinomycetes possess BGCs with the potential to produce novel manumycin-type compounds. dntb.gov.ua However, these BGCs are often "silent" or "cryptic," meaning they are not expressed under typical laboratory cultivation conditions. mdpi.comnih.gov To overcome this challenge and unlock the chemical potential of these clusters, researchers have developed several activation strategies. researchgate.netsemanticscholar.orgnih.gov A study on a cryptic manumycin-type BGC in Saccharothrix espanaensis DSM44229 successfully employed a series of genetic manipulations to induce the production of novel compounds. researchgate.netnih.govmdpi.comnih.gov

Heterologous Expression Systems for Novel Compound Production

One powerful strategy to activate a silent BGC is to transfer it from its native organism into a well-characterized heterologous host. researchgate.netx-mol.net These "chassis" strains are optimized for expressing secondary metabolite genes. In the case of the silent BGC from S. espanaensis, the entire cluster was cloned into cosmid vectors and introduced into the heterologous hosts Streptomyces lividans K4-114 and Streptomyces coelicolor M512. nih.gov This transfer resulted in the successful, albeit low-level, production of three new manumycin-type metabolites, confirming that the cloned BGC was complete and functional. nih.govmdpi.com The compounds produced in the heterologous host were identical to those eventually produced in the activated original strain, validating the integrity of the cloned BGC. researchgate.netnih.govnih.gov

Table 1: Production of Novel Manumycin-Type Compounds in Heterologous Hosts This table summarizes the results of heterologous expression of the manumycin-type BGC from S. espanaensis DSM44229 in different Streptomyces hosts. Relative production is based on UHPLC peak areas.

| Host Strain | Vector/Cosmid | Relative Production Level | Major Compounds Produced |

| S. lividans K4-114 | 1T2 | ~20x higher than 2T2 | Compounds A, B, C |

| S. lividans K4-114 | 2T2 | Low | Compounds A, B, C |

| S. coelicolor M512 | 1T2 | ~10x lower than K4-114 | Hydrogenated A and B |

Data sourced from Gorniaková et al., 2021. nih.gov

Pathway-Specific Regulatory Gene Overexpression

Biosynthetic gene clusters typically contain pathway-specific regulatory genes that act as master switches, controlling the transcription of the entire set of biosynthetic genes. oregonstate.edufrontiersin.org Manipulating these regulators is a key strategy for pathway activation. The cryptic BGC in S. espanaensis was found to contain two putative pathway-specific regulatory genes, espR1 and espR2. nih.gov Subsequent experiments involving the overexpression of espR1, which is homologous to a known positive regulator in the asukamycin BGC, led to a substantial increase in the production of the novel manumycin compounds in the heterologous host S. lividans K4-114. nih.gov This demonstrated that espR1 is a critical positive regulator for the pathway. nih.gov

Overexpression of Bottleneck Enzymes (e.g., Cyclizing Aminolevulinate Synthase)

Table 2: Putative Functions of Genes in the S. espanaensis Manumycin-Type BGC This table details selected genes from the Saccharothrix espanaensis DSM44229 biosynthetic gene cluster and their assigned functions based on homology to the asukamycin BGC.

| Gene | Homology (Asukamycin BGC) | Putative Function |

| espA1-A6 | asuA1-A6 | PKS for upper polyketide chain |

| espB1-B3 | asuB1-B3 | PKS for lower polyketide chain |

| espC1-C7 | asuC1-C7 | 3,4-AHBA biosynthesis |

| espD1-D3 | asuD1-D3 | C5N unit biosynthesis and attachment |

| espR1 | asuR1 | Pathway-specific positive regulator |

| espR2 | asuR2 | Pathway-specific regulator |

Data sourced from Gorniaková et al., 2021 and homologous BGC analysis. researchgate.netresearchgate.net

Structural Elucidation and Synthetic Chemistry of Manumycin G and Analogues

Advanced Spectroscopic Characterization Techniques

The structural framework of manumycin-type compounds is established through a suite of spectroscopic methods. researchgate.net For Manumycin G, along with its co-isolated analogues Manumycin E and F, spectroscopic analysis was pivotal in confirming their structures. jst.go.jp These techniques provide a detailed "fingerprint" of the molecule, allowing for the comprehensive assignment of its constitution. wjgnet.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for determining the molecular formula of a compound. For instance, in the analysis of manumycin derivatives, HRESIMS provides the exact mass, which is used to calculate the elemental composition. mdpi.com Infrared (IR) spectroscopy complements this by identifying key functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups, which are characteristic features of the manumycin class. researchgate.netnih.gov

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are arguably the most powerful tools for elucidating the complete carbon-hydrogen framework. numberanalytics.comcreative-biostructure.com 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbons, while 2D NMR experiments (like COSY, HSQC, and HMBC) establish connectivity between atoms. emerypharma.comresearchgate.net For example, COSY spectra reveal proton-proton couplings, helping to piece together spin systems, while HSQC and HMBC spectra correlate protons with their directly attached carbons and more distant carbons, respectively, ultimately allowing for the assembly of the entire molecular structure. nih.govemerypharma.com The structures of new manumycin-type derivatives are routinely identified through the combined application of HRESIMS, IR, and various 1D and 2D NMR experiments. researchgate.net

Table 1: Spectroscopic Techniques in the Structural Elucidation of Manumycin-Family Compounds

| Spectroscopic Technique | Information Provided | Relevance to this compound Structure |

|---|---|---|

| HRESIMS | Provides high-accuracy mass-to-charge ratio to determine the elemental formula. mdpi.com | Establishes the molecular formula of this compound. jst.go.jp |

| IR Spectroscopy | Identifies characteristic functional groups like C=O, O-H, and N-H bonds. researchgate.netnumberanalytics.com | Confirms the presence of the quinone, epoxide, amide, and hydroxyl moieties. |

| 1D NMR (¹H, ¹³C) | Reveals the chemical shifts and multiplicities of protons and carbons, indicating their local electronic environment. emerypharma.com | Provides the initial map of the different types of protons and carbons in the molecule. |

| 2D NMR (COSY) | Shows correlations between coupled protons, establishing H-H connectivity within spin systems. emerypharma.com | Helps to define the structure of the polyketide side chains. |

| 2D NMR (HSQC) | Correlates each proton with its directly attached carbon atom. emerypharma.com | Assigns specific protons to their corresponding carbons in the molecular skeleton. |

| 2D NMR (HMBC) | Shows correlations between protons and carbons over two or three bonds. emerypharma.com | Connects the individual structural fragments to build the complete molecular architecture. |

Stereochemical Assignment of this compound

The biological function of complex molecules is often dictated by their three-dimensional structure, or stereochemistry. Manumycin group antibiotics possess multiple asymmetric carbons, making stereochemical assignment a crucial aspect of their characterization. oup.comtandfonline.com

For this compound, a key stereochemical feature is the configuration at the C-4 position of its epoxycyclohexenone core. The absolute configuration of this chiral center was determined to be S for this compound, as well as for the related Manumycins E and F. jst.go.jp This assignment was accomplished using the CD exciton (B1674681) chirality method, a powerful technique for determining the absolute stereochemistry of molecules containing multiple chromophores. jst.go.jp

The manumycin structure contains several chiral centers. msu.edu For the archetypal Manumycin A, detailed stereochemical studies involving chromic acid oxidation and comparison of circular dichroism (CD) spectra led to the assignment of other stereocenters. nih.govjst.go.jp Specifically, the stereochemistry at C-5 and C-6 of the epoxycyclohexenone moiety in Manumycin A was determined to be (5R, 6S), and the center of chirality in the diene side chain was assigned as (6'R). nih.govjst.go.jp While these assignments have been established for Manumycin A, specific reports detailing the absolute configuration of all other chiral centers in this compound are not as readily available in the surveyed literature. The determination of the full stereostructure for each new analogue is a critical step in its characterization. nih.gov

Table 2: Established Stereochemistry in the Manumycin Family

| Compound | Chiral Center | Absolute Configuration | Method of Determination |

|---|---|---|---|

| This compound | C-4 | S | CD Exciton Chirality Method jst.go.jp |

| Manumycin A | C-4 | R | CD Spectroscopy nih.govjst.go.jp |

| Manumycin A | C-5 | R | Comparison of CD Spectra with reference compounds nih.govjst.go.jp |

| Manumycin A | C-6 | S | Comparison of CD Spectra with reference compounds nih.govjst.go.jp |

| Manumycin A | C-6' | R | Optical Rotation Comparison of degradation product nih.govjst.go.jp |

Determination of S-configuration at C-4 in Epoxycyclohexenone Moiety

Structural Variability within the Manumycin Family Relevant to this compound

The manumycin family comprises several dozen structurally related small linear polyketides. nih.gov This structural diversity is key to the range of biological activities observed across the class. The general structure consists of two polyketide chains connected by a central mC₇N cyclic unit. nih.govwashington.edu

The structural variation among members of the manumycin family, including this compound, is primarily found in the "upper" polyketide chain. washington.edumdpi.com The "lower" polyketide chain is relatively conserved, typically originating from a 3-amino-4-hydroxybenzoic acid (3,4-AHBA) starter unit that is extended with linear, often polyene, carbon chains. nih.govresearchgate.net In contrast, the upper chain exhibits significant variability in its length, degree of saturation, and branching patterns. nih.govresearchgate.net This variation in the upper chain's structure is thought to be a major determinant of the specific biological activities of each manumycin analogue. nih.govdntb.gov.ua

Table 3: Structural Comparison of Polyketide Chains in the Manumycin Family

| Structural Feature | Lower Polyketide Chain | Upper Polyketide Chain |

|---|---|---|

| General Structure | Relatively conserved across the family. washington.eduresearchgate.net | Highly variable, the main source of structural diversity. mdpi.comresearchgate.net |

| Starter Unit | Typically initiated with 3,4-AHBA. researchgate.net | More diverse starter unit selection. researchgate.net |

| Chain Composition | Usually a linear, polyunsaturated C4 to C8 chain. researchgate.net | Variable length, saturation, and branching patterns. nih.govresearchgate.net |

| Terminal Moiety | Often contains a C₅N five-membered ring unit. washington.edu | Varies significantly between different manumycin analogues. |

Synthetic Approaches to this compound and Related Manumycin Analogues

The intricate architecture and potent biological activities of the manumycin family of natural products have rendered them attractive targets for synthetic chemists. The development of synthetic routes to these molecules not only provides access to the natural products themselves but also opens avenues for the creation of novel analogues with potentially improved therapeutic properties. This section details the key strategies employed in the total synthesis of the manumycin core, methods for achieving stereochemical control, and approaches for the semi-synthetic modification of the manumycin scaffold.

Total Synthesis Strategies for Manumycin Core Structures

The total synthesis of manumycin-type antibiotics is a significant challenge due to the densely functionalized and stereochemically rich epoxyquinol core, known as the mC7N unit. Synthetic strategies have primarily focused on the convergent assembly of this central scaffold followed by the attachment of the polyene side chains.

A highly convergent approach has been successfully applied to the synthesis of manumycin-type antibiotics like nisamycin (B119433). acs.org This strategy involves the initial construction of the epoxyquinol core, which then serves as a scaffold for the subsequent attachment of the upper and lower polyene side chains. acs.org The retrosynthetic analysis of nisamycin reveals a disconnection into three key fragments: the epoxyquinol core and two different polyene side chains. acs.org

The first total synthesis of (+)-Manumycin A established a key strategy for constructing the manumycin core. capes.gov.br This approach featured two critical reactions: an asymmetric epoxidation to form the vital epoxyquinol nucleus and a Stille reaction for the construction of the lower polyene side chain. capes.gov.br This synthesis was instrumental in correcting the initially proposed stereochemistry of Manumycin A. capes.gov.br

The synthesis of the highly functionalized mC7N core of the manumycins has also been achieved through a route starting from N-allyloxycarbonyl-protected 2,5-dimethoxyaniline. thieme-connect.comthieme-connect.com This method utilizes hypervalent iodine oxidation and selective enone epoxidation to yield the core structure in a multi-step sequence. thieme-connect.comthieme-connect.com These pathways have been foundational for the preparation of various analogues for structure-activity relationship (SAR) studies. thieme-connect.com A practical route to the C7N core of manumycin-type compounds has been developed starting from p-benzoquinone, which allows for the preparation of optically pure compounds through enzymatic resolution. nih.gov

Key reactions and intermediates in the synthesis of the manumycin core are summarized in the table below.

| Key Transformation | Reagents and Conditions | Significance | Reference |

| Asymmetric Epoxidation | Wynberg's chiral phase transfer methodology | Establishes the stereochemistry of the epoxyquinol core. | capes.gov.br |

| Stille Coupling | Palladium catalyst | Forms the carbon-carbon bond to attach the polyene side chains. | acs.orgcapes.gov.br |

| Hypervalent Iodine Oxidation | Hypervalent iodine reagents | Creates the quinone monoacetal intermediate from an electron-rich arene. | thieme-connect.com |

| Enzymatic Resolution | Lipase-catalyzed acylation | Separates enantiomers of key intermediates to yield optically pure products. | nih.gov |

| Organozirconocene-mediated synthesis | Zirconocene reagents | Constructs the polyene side chains. | acs.org |

Enantioselective Synthesis Methods for Chiral Control

Achieving the correct stereochemistry is a critical aspect of the synthesis of this compound and its analogues, as the biological activity is often dependent on the specific stereoisomeric form. google.com Enantioselective methods are therefore crucial for controlling the formation of the chiral centers within the manumycin core. google.com

A prominent strategy for inducing chirality is the use of asymmetric epoxidation of a cyclohexenone precursor. capes.gov.br For instance, in the total synthesis of (+)-Manumycin A, Wynberg's chiral phase transfer methodology, which employs a chiral catalyst, was used to achieve the asymmetric epoxidation of the enone, thereby establishing the stereochemistry of the resulting epoxyquinol. capes.gov.br

Another effective approach involves the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org In an asymmetric variant of the synthesis of the manumycin core, (R,R)-pentane-2,4-diol was used as a chiral acetalization agent. thieme-connect.comresearchgate.net The resulting semiquinone spiroacetal, influenced by the conformational constraints imposed by an ortho-acylamino substituent, undergoes a face-selective epoxidation, leading to the desired enantiomer with high enantiomeric excess. thieme-connect.comresearchgate.net

The use of enzymatic resolutions has also proven to be a powerful tool for obtaining enantiopure intermediates. nih.gov For example, a diacetoxy conduritol derivative can be resolved using enzymatic methods to provide access to optically pure forms of the manumycin core. nih.gov

These methods highlight the importance of precise stereochemical control in the synthesis of complex natural products like this compound.

| Enantioselective Method | Key Reagent/Technique | Application in Manumycin Synthesis | Reference |

| Asymmetric Epoxidation | Chiral phase-transfer catalyst (Wynberg's methodology) | Enantioselective formation of the epoxyquinol core in the synthesis of (+)-Manumycin A. | capes.gov.br |

| Chiral Auxiliary | (R,R)-pentane-2,4-diol | Diastereoselective epoxidation of a semiquinone spiroacetal intermediate. | thieme-connect.comresearchgate.net |

| Enzymatic Resolution | Lipase | Resolution of a diacetoxy conduritol intermediate to yield enantiopure building blocks for the manumycin core. | nih.gov |

Semi-synthetic Derivatization of Manumycin Scaffolds

Semi-synthetic modification of the manumycin scaffold provides a valuable avenue for exploring the structure-activity relationships (SAR) of this class of compounds and for generating novel analogues with potentially enhanced biological profiles. thieme-connect.com The core structure of manumycin offers several sites for chemical modification.

Derivatives of manumycin have been prepared through straightforward chemical transformations such as acetylation and reduction. nih.gov These modifications, while simple, can provide initial insights into the importance of specific functional groups for biological activity. nih.gov For example, the preparation of analogues for SAR studies has been a key driver for the development of synthetic routes to the manumycin core. thieme-connect.comresearchgate.net

The conversion of type I manumycins (epoxy ketones) to type II manumycins (β-hydroxy ketones) has been achieved using reagents like Na[PhSeB(OEt)3], leading to the synthesis of compounds such as (+)-manumycin B and (+)-TMC-1 A. rsc.orgrsc.org This demonstrates that the epoxyquinol core can be selectively transformed to generate different subclasses of the manumycin family.

Furthermore, the isolation of new manumycin-type metabolites from microbial sources often reveals natural structural variations that can inspire semi-synthetic efforts. researchgate.net For instance, Manumycin D is a naturally occurring analogue that lacks the oxirane ring in the mC7N unit. researchgate.net The chemical synthesis of such analogues, or their generation through semi-synthetic means, can help to delineate the structural requirements for biological activity. The synthesis of various analogues of manumycin, alisamycin, and asukamycin (B1667649) lacking the C-4 substituent has also been reported. researchgate.net

Molecular Mechanisms of Biological Activity of Manumycin G and Manumycin Type Compounds

Enzyme Inhibition Profiles

Manumycin G and its analogs exhibit a diverse range of enzyme inhibition profiles, contributing to their multifaceted biological effects. These compounds have been primarily studied for their anticancer and immunosuppressive properties, which are largely based on their ability to interfere with key enzymatic pathways. nih.gov

Inhibition of Ras-Farnesyl Transferase (FTase)

A primary and well-documented mechanism of action for manumycin-type compounds is the inhibition of Ras-farnesyl transferase (FTase). nih.govmdpi.com FTase is a crucial enzyme that catalyzes the farnesylation of Ras proteins, a post-translational modification essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. jbtr.or.krresearchgate.netnih.gov By inhibiting FTase, manumycins prevent Ras from becoming active, thereby disrupting these signaling cascades. jbtr.or.krresearchgate.net

The inhibitory action is thought to be competitive, with the upper polyketide chain of manumycin A mimicking the structure of farnesyl pyrophosphate, the natural substrate of FTase. researchgate.net This competitive binding to the enzyme's active site prevents the farnesylation of Ras. researchgate.net The effectiveness of this inhibition can vary depending on the specific structure of the manumycin compound. researchgate.net For instance, manumycin A has been shown to inhibit human FTase with IC50 values in the nanomolar range. ascopubs.org However, some studies suggest that the concentration of manumycin A required to inhibit FTase in a cell-free system is in the micromolar range, questioning its specificity as a potent FTase inhibitor in a cellular context. researchgate.net

| Compound | Target Enzyme | IC50 Value | Cell/System | Reference |

| Manumycin A | Human Farnesyltransferase | ~100 nmol/L | Human | ascopubs.org |

| Manumycin A | Human Farnesyltransferase | 4.15 µM | Cell-free | researchgate.net |

| Manumycin A | C. elegans Farnesyltransferase | 3.16 µM | Cell-free | researchgate.net |

Inhibition of Inflammatory Signaling via Caspase 1 and IKKβ

Manumycin-type compounds also exhibit anti-inflammatory properties by targeting key enzymes in inflammatory signaling pathways. nih.govmdpi.com They have been reported to inhibit caspase-1 and the IκB kinase β (IKKβ) subunit. nih.govmdpi.comresearchgate.net

Caspase-1 is essential for the processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). mdpi.com By inhibiting caspase-1, manumycins can suppress the production of these potent inflammatory mediators. mdpi.com The precise molecular mechanism of caspase-1 inhibition by manumycins is not yet fully elucidated. mdpi.com

IKKβ is a critical component of the NF-κB signaling pathway, a central regulator of the immune and inflammatory responses. mdpi.comresearchgate.net Inhibition of IKKβ by manumycins disrupts the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes. mdpi.comresearchgate.net The proposed mechanism for IKKβ inhibition involves the covalent homodimerization of IKKβ, which is mediated by the central part of the manumycin molecule. mdpi.com

Inhibition of Neutral Sphingomyelinase

Another significant target of manumycin-type compounds is neutral sphingomyelinase (N-SMase). nih.govresearchgate.net N-SMase is an enzyme that hydrolyzes sphingomyelin (B164518) to produce ceramide, a lipid second messenger involved in various cellular processes, including apoptosis and inflammation. researchgate.net Manumycin A and its analogs act as irreversible inhibitors of N-SMase. researchgate.netscispace.comjst.go.jp This inhibition disrupts ceramide-mediated signaling pathways. researchgate.net Some compounds, like GW4869, act as non-competitive inhibitors of neutral sphingomyelinase, which can also affect ceramide levels. scbt.com

Modulation of Mevalonate (B85504) Pathway Enzymes

The mevalonate pathway is a vital metabolic route responsible for the synthesis of cholesterol and various non-sterol isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net These isoprenoids are essential for the post-translational modification (prenylation) of proteins like Ras. researchgate.net

Inhibition of Mammalian Thioredoxin Reductase-1 (TrxR-1)

Recent studies have identified mammalian thioredoxin reductase-1 (TrxR-1) as a potent target of manumycin A. ebi.ac.uknih.govacs.orgnih.gov TrxR-1 is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis and protecting against oxidative stress. nih.gov

Manumycin A inhibits TrxR-1 in a time-dependent and irreversible manner, with IC50 values in the nanomolar range. nih.govacs.orgnih.gov The inhibition is due to a covalent interaction between manumycin A and the selenocysteine (B57510) residue in the C-terminal redox center of TrxR-1, forming a Michael adduct. nih.govacs.orgnih.gov This covalent modification converts TrxR-1 into an NADPH oxidase, leading to the production of superoxide (B77818) radicals and inducing oxidative stress. nih.govacs.org This finding suggests that some of the anticancer effects of manumycin A, previously attributed solely to FTase inhibition, may be mediated through the inhibition of TrxR-1 and the subsequent induction of reactive oxygen species (ROS). nih.gov

| Compound | Target Enzyme | IC50 (with preincubation) | IC50 (without preincubation) | Reference |

| Manumycin A | Mammalian Thioredoxin Reductase-1 (TrxR-1) | 272 nM | 1586 nM | nih.govacs.orgnih.gov |

Cellular Pathway Modulation

The inhibition of these various enzymes by this compound and its analogs leads to the modulation of several critical cellular pathways, ultimately contributing to their biological effects.

A primary consequence of FTase inhibition is the disruption of the Ras signaling pathway. scbt.comresearchgate.net By preventing the membrane localization and activation of Ras proteins, manumycins block the downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which are crucial for cell proliferation. researchgate.net This disruption of Ras signaling can lead to cell cycle arrest and apoptosis. scbt.com For example, in COLO320-DM human colon tumor cells, manumycin dose-dependently inhibited the phosphorylation of MAPK/ERK2. researchgate.net

Furthermore, the inhibition of IKKβ and the subsequent suppression of the NF-κB pathway contribute significantly to the anti-inflammatory and anticancer activities of manumycin compounds. mdpi.commdpi.com The NF-κB pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation. mdpi.comresearchgate.net By inhibiting this pathway, manumycins can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. mdpi.commdpi.com

The inhibition of TrxR-1 and the resulting increase in intracellular ROS levels represent another important mechanism of cellular pathway modulation. nih.gov The accumulation of ROS can induce oxidative stress, leading to cellular damage and triggering apoptotic cell death. nih.gov In colorectal cancer cells, the antitumor effect of manumycin was found to be mediated by ROS generation and the subsequent blocking of the PI3K-AKT pathway. nih.gov

The modulation of these interconnected pathways—Ras signaling, NF-κB signaling, and cellular redox balance—underlies the pleiotropic effects of this compound and related compounds, making them a subject of interest for their potential therapeutic applications. nih.govmdpi.com

Induction of Reactive Oxygen Species (ROS) Production and Associated Mechanisms

This compound and its analogs have been shown to induce the production of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. This increase in intracellular ROS levels is a significant contributor to their biological effects. nih.gov In colorectal cancer cells, for instance, manumycin treatment leads to an elevated generation of ROS. nih.gov This oxidative stress can, in turn, induce DNA damage. nih.gov

The induction of ROS by manumycin appears to be a critical upstream event in a cascade that leads to apoptosis, or programmed cell death. nih.gov The exact mechanism by which manumycin induces ROS production is not fully understood, but it is known to involve an increase in superoxide anion production. mdpi.com This overproduction of ROS can disrupt the normal redox state of cells, and cancer cells are often more vulnerable to such disturbances. nih.gov The resulting oxidative stress can then trigger various downstream signaling pathways. nih.govtandfonline.com For example, the quenching of ROS with antioxidants like N-acetyl-L-cysteine has been shown to prevent manumycin-induced effects such as cytochrome c release, a key step in apoptosis. tandfonline.com

Modulation of Key Transcription Factor Activity (e.g., NF-κB, Sp1, p53)

Manumycin-type compounds exert significant influence over the activity of several key transcription factors, which are proteins that regulate the transcription of genes. This modulation can profoundly alter cellular processes. Manumycin A, a closely related compound, has been shown to directly influence the expression and activity of important transcription factors such as NF-κB, Sp1, and p53. mdpi.comnih.gov

NF-κB: The NF-κB pathway is involved in cellular responses to stress, and its dysregulation is common in cancer. While the direct effect of this compound on NF-κB is a subject of ongoing research, the modulation of NF-κB by related compounds suggests a potential mechanism of action. mdpi.comnih.gov

Sp1: Manumycin A has been demonstrated to downregulate the mRNA and protein expression of Sp1 in malignant pleural mesothelioma cells. spandidos-publications.comspandidos-publications.com This suppression of Sp1 leads to a decrease in the levels of Sp1-regulated proteins that are critical for cell survival, such as cyclin D1, Mcl-1, and survivin, thereby promoting apoptosis. spandidos-publications.comspandidos-publications.com

p53: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Manumycin family polyketides have been found to engage in molecular glue interactions that lead to the transcriptional activation of p53. nih.govnih.govresearchgate.net This activation is a key component of their anti-cancer mechanism. nih.govnih.gov

Molecular Glue Interactions with E3 Ligases (e.g., UBR7-TP53)

A novel and significant mechanism of action for manumycin-type compounds is their ability to act as "molecular glues." nih.govnih.govresearchgate.net Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not normally interact. nih.govnih.gov

Members of the manumycin family have been shown to target the E3 ligase UBR7 in breast cancer cells. nih.govnih.govresearchgate.net Specifically, these polyketides bind to a cysteine residue (C374) on UBR7. nih.govnih.govresearchgate.net This binding event facilitates a new interaction between UBR7 and the tumor suppressor protein TP53 (p53). nih.govnih.govresearchgate.net This induced proximity leads to the activation of p53's transcriptional activity, ultimately resulting in cell death. nih.govnih.govresearchgate.net This molecular glue activity has been demonstrated with both asukamycin (B1667649) and the related polyketide manumycin A. nih.govbiorxiv.org This discovery highlights a unique anti-cancer strategy for this class of natural products. nih.gov

Mitochondrial Pathway Alterations and Apoptosis Induction

This compound and its analogs are potent inducers of apoptosis, primarily through the intrinsic mitochondrial pathway. tandfonline.comoup.comnih.gov This pathway is characterized by changes in the mitochondria, the powerhouses of the cell, which lead to the activation of a cascade of enzymes called caspases that execute cell death.

Treatment with manumycin has been shown to cause depolarization of the mitochondrial membrane, a key early event in apoptosis. spandidos-publications.comspandidos-publications.com This is often followed by the release of cytochrome c from the mitochondria into the cytoplasm. tandfonline.comoup.com In the cytoplasm, cytochrome c triggers the activation of initiator caspases, such as caspase-9. nih.govnih.gov Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. nih.gov

Furthermore, manumycin treatment can modulate the levels of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway. For instance, it has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in prostate cancer cells. nih.gov Manumycin A also decreases the levels of the anti-apoptotic proteins Bcl-xL and Mcl-1. spandidos-publications.comspandidos-publications.com The translocation of Bax from the cytosol to the mitochondria is a critical step in manumycin-induced apoptosis. oup.com

PI3K-AKT Signaling Pathway Interference

The phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway is a crucial intracellular pathway that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature of many cancers. mdpi.com Manumycin has been shown to interfere with this pathway, contributing to its anti-cancer effects. nih.govresearchgate.netnih.gov

In colorectal cancer cells, manumycin treatment leads to a decrease in the phosphorylation of both PI3K and AKT. nih.govresearchgate.netnih.gov Phosphorylation is a key step in the activation of these proteins, so a reduction in their phosphorylated forms indicates an inhibition of the pathway. nih.gov This inhibition of the PI3K-AKT pathway is linked to the manumycin-induced increase in ROS, as antioxidants can attenuate this effect. researchgate.net The shutdown of this pro-survival pathway by manumycin contributes to the induction of apoptosis. nih.gov

Heat Shock Protein (HSPA) Family Modulation and Sensitization

Heat shock proteins (HSPs) are molecular chaperones that help cells cope with stress and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. mdpi.com Manumycin A has been observed to modulate the expression of proteins belonging to the HSPA (also known as HSP70) family. nih.govnih.gov

Treatment with manumycin A can cause a dose-dependent upregulation of the stress-inducible HSPA1 and HSPA6 proteins in lung cancer cells. nih.gov This appears to be a cellular stress response to the drug. nih.gov However, inhibiting the function of HSPA proteins can actually enhance the anti-cancer effects of manumycin A. nih.govnih.gov The use of pan-HSPA inhibitors, which block the activity of multiple HSPA family members, has been shown to sensitize cancer cells to manumycin A. nih.gov This suggests that the cellular adaptive response involving HSPAs can counteract the cytotoxic effects of manumycin, and that targeting this response could be a promising therapeutic strategy. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com By making systematic chemical modifications to a compound, researchers can identify the specific structural features, or pharmacophores, that are essential for its desired effects. gardp.org

For manumycin-type compounds, SAR studies have provided insights into the structural requirements for their various biological activities. For example, it is known that manumycin A's ability to inhibit farnesyltransferase is a key part of its anti-proliferative action. nih.gov The upper polyketide chain of manumycin A is thought to be responsible for this inhibition through competitive binding with farnesyl-pyrophosphate. nih.gov

Variations in the structure of the upper chain of manumycin-class compounds can lead to significant differences in their pro-apoptotic features. nih.gov This suggests that modifications to this part of the molecule could be used to fine-tune the biological activity, potentially reducing unwanted effects while enhancing desired ones. The discovery of novel manumycin-type compounds with different upper chain structures is an active area of research aimed at developing analogs with improved therapeutic profiles. nih.gov

Influence of Polyketide Chain Variability on Biological Activity

The upper polyketide chain exhibits the most significant structural variability, including differences in length, degree of saturation, branching patterns, and the starter unit used in its biosynthesis. researchgate.netresearchgate.net This variability is a key determinant of the compound's specific enzyme-inhibitory features. ebi.ac.uk For instance, the competitive inhibition of farnesyl-pyrophosphate (farnesyl-PP) binding by the upper polyketide chain of manumycin A is believed to be responsible for its potent inhibition of Ras-farnesyl transferase, a key mechanism in its anti-cancer activity. nih.gov

Research comparing different manumycin analogues demonstrates a clear structure-activity relationship linked to the upper chain. While manumycin A shows strong pro-apoptotic and anti-inflammatory effects at similar concentrations, making it a potent cancerostatic agent, its high cytotoxicity limits its potential as a dedicated anti-inflammatory drug. mdpi.com In contrast, other analogues like colabomycin E, which differ in the upper polyketide chain, exhibit substantially reduced cytotoxicity while retaining significant anti-inflammatory properties. mdpi.com This suggests that modifications to the upper chain can modulate the biological activity towards a more selective anti-inflammatory profile. mdpi.comebi.ac.uk The production of novel manumycin derivatives with shorter and more saturated upper chains further highlights the ongoing exploration of this structural variability to generate compounds with tailored biological activities. nih.gov

The following table summarizes the comparative activities of several manumycin-type compounds, illustrating the impact of structural variations, primarily in the upper polyketide chain.

| Compound | Key Structural Feature Variation (vs. Manumycin A) | Primary Biological Activity Profile | Reference |

| Manumycin A | Reference compound | Strong pro-apoptotic and anti-inflammatory activity | mdpi.com |

| Manumycin B | Different upper polyketide chain | Substantially reduced cytotoxicity compared to Manumycin A | mdpi.com |

| Asukamycin | Different upper polyketide chain (cyclohexanecarboxylic acid starter) | Reduced cytotoxicity, retains anti-inflammatory features | mdpi.comebi.ac.uk |

| Colabomycin E | Different upper polyketide chain | Reduced cytotoxicity, considered a good candidate for anti-inflammatory applications | mdpi.com |

Contribution of Specific Functional Groups and Stereochemistry to Target Binding and Cellular Effects

The specific molecular interactions and resulting cellular effects of this compound and related compounds are critically dependent on their distinct functional groups and precise three-dimensional arrangement (stereochemistry). nih.govjst.go.jp These features enable the molecules to bind to specific biological targets, in some cases acting as "molecular glues" to induce novel protein-protein interactions. nih.govresearchgate.net

Recent chemoproteomic studies have revealed that manumycin-family polyketides, including the close structural analog asukamycin, can covalently bind to the E3 ligase UBR7 at a specific cysteine residue (C374). nih.gov This interaction is mediated by the electrophilic nature of the unsaturated side chains of the manumycin scaffold. nih.gov Following this initial binding, the compound facilitates a molecular glue interaction with the tumor suppressor protein p53. nih.govbiorxiv.org This induced proximity leads to the activation of p53 transcriptional activity and subsequent cancer cell death. nih.gov

The contribution of individual functional groups to this mechanism has been investigated. The epoxide ring on the central cyclohexenone core is crucial for the interaction with p53. nih.gov An analog of manumycin A, manumycin D, which lacks this epoxide group, showed attenuated ability to activate p53 and had reduced anti-proliferative effects. nih.gov This indicates that the unsaturated side chains are responsible for the covalent attachment to UBR7, while the epoxide is necessary for the subsequent molecular glue interaction with the neo-substrate, p53. nih.gov The presence of multiple electrophilic sites across the molecule allows it to engage in these complex, multi-covalent interactions. nih.govbiorxiv.org

The stereochemistry of the manumycin core is also essential for its biological activity. The absolute configuration of several chiral centers in manumycin has been determined through chemical degradation and spectroscopic analysis. jst.go.jpijpsjournal.com Key stereochemical assignments include:

(4R): The configuration at the C-4 hydroxyl group on the cyclohexenone ring. jst.go.jpijpsjournal.com

(5R, 6S): The stereochemistry of the C-5 and C-6 atoms of the cis-epoxide ring. jst.go.jpijpsjournal.com

(6'R): The absolute configuration at the chiral center of the upper diene side chain. jst.go.jpijpsjournal.com

This precise spatial arrangement is a common characteristic of manumycin-type metabolites and is critical for orienting the functional groups correctly to fit into the binding sites of target enzymes and proteins. nih.gov For example, the syn-configuration between the 4-hydroxy group and the 5,6-epoxide group is a conserved feature. nih.gov Any deviation from this specific stereochemistry would likely alter the molecule's conformation and reduce or abolish its biological activity.

The following table summarizes the roles of key structural elements of manumycin-type compounds in their biological interactions.

| Structural Feature | Role in Biological Activity | Reference |

| Unsaturated Polyketide Chains | Contain electrophilic sites for covalent binding to target proteins (e.g., C374 of UBR7). | nih.gov |

| Epoxide Ring | Essential for mediating "molecular glue" interaction with neo-substrate proteins like p53. | nih.gov |

| (4R, 5S, 6R) Stereochemistry of the Cyclohexenone Core | Defines the precise 3D orientation required for target binding and activity. | jst.go.jpijpsjournal.comnih.gov |

| (6'R) Stereochemistry of the Upper Side Chain | Contributes to the specific conformation necessary for biological function. | jst.go.jpijpsjournal.com |

Pharmacological Activities in Preclinical Research Models

Anti-Cancer Activities

Manumycin analogues have demonstrated notable anti-cancer properties across a range of preclinical models. These activities are primarily attributed to their ability to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation, such as the Ras protein.

Manumycin has been shown to inhibit the proliferation and induce apoptosis in a diverse array of human cancer cell lines. spandidos-publications.com The cytotoxic effects are often dose- and time-dependent. spandidos-publications.comebi.ac.uk

Fibrosarcoma: Manumycin A has demonstrated antitumor activity against the N-ras activated HT1080 human fibrosarcoma cell line. researchgate.net It has also shown anticancer activity in experimental models of fibrosarcoma. spandidos-publications.comnih.gov

Pancreatic Cancer: The compound inhibits the growth of human pancreatic cancer cell lines, including SUIT-2, MIA PaCa-2, AsPC-1, and BxPC-3, in a dose-dependent fashion. nih.govnih.gov Notably, cell lines with a mutant K-ras gene (SUIT-2, MIA PaCa-2, AsPC-1) exhibited a lower 50% inhibitory concentration (IC50) than the BxPC-3 cell line with a wild-type ras gene. nih.govnih.gov Higher concentrations of manumycin were found to induce apoptosis in these cells. nih.gov

Anaplastic Thyroid Cancer (ATC): Manumycin A has been shown to decrease the number of viable cells in several human ATC cell lines, including ARO, C643, DRO, Hth-74, KAT-4, and KAT-18. nih.govaacrjournals.org The apoptotic mechanism in ATC cells involves the induction of oxidative stress, activation of the p38 MAPK signaling pathway, and subsequent release of cytochrome c, which triggers the intrinsic apoptosis pathway. tandfonline.com

Breast Cancer: In models of triple-negative breast cancer (TNBC), Manumycin A has been observed to reduce cancer cell viability through a non-apoptotic, non-autophagic cytoplasmic vacuolation death pathway. nih.gov

Colorectal Cancer (CRC): Studies on CRC cell lines, such as SW480 and Caco-2, have revealed that manumycin significantly inhibits proliferation and induces apoptosis. ebi.ac.ukresearchgate.net This effect is associated with an increase in reactive oxygen species (ROS) production and the modulation of the PI3K-AKT signaling pathway. ebi.ac.ukresearchgate.net

Prostate Cancer: Manumycin treatment leads to a dose-dependent decrease in the viability of prostate cancer cell lines (DU145 and PC-3) through the induction of apoptosis. ebi.ac.uk This process involves the activation of caspase-9 and the regulation of Bcl-2 family proteins, with a downregulation of Bcl-2 and an upregulation of Bax. ebi.ac.uk

Malignant Pleural Mesothelioma (MPM): In MPM cell lines MSTO-211H and H28, Manumycin A inhibited cell viability in a concentration-dependent manner. spandidos-publications.com The apoptotic mechanism in these cells is linked to the downregulation of Sp1 and the activation of the mitochondria-related apoptotic pathway. spandidos-publications.com

Table 1: In Vitro Anti-Cancer Effects of Manumycin Analogs in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | References |

|---|---|---|---|

| Fibrosarcoma | HT1080 | Antitumor activity demonstrated. | researchgate.net |

| Pancreatic Cancer | SUIT-2, MIA PaCa-2, AsPC-1, BxPC-3 | Dose-dependent growth inhibition; apoptosis at high concentrations. Greater sensitivity in K-ras mutant cells. | nih.gov, nih.gov |

| Anaplastic Thyroid Cancer | ARO, C643, DRO, Hth-74, KAT-4, KAT-18 | Decreased cell viability; induction of apoptosis via oxidative stress and p38 MAPK pathway. | nih.gov, tandfonline.com, aacrjournals.org |

| Triple-Negative Breast Cancer | MDA-MB-231 | Induction of cytoplasmic vacuolation death. | nih.gov |

| Colorectal Cancer | SW480, Caco-2 | Inhibition of proliferation and induction of apoptosis via ROS and PI3K-AKT pathway. | ebi.ac.uk, researchgate.net |

| Prostate Cancer | DU145, PC-3 | Dose-dependent apoptosis involving caspase-9 activation and Bcl-2 family regulation. | ebi.ac.uk |

| Malignant Pleural Mesothelioma | MSTO-211H, H28 | Concentration-dependent inhibition of viability; apoptosis via Sp1 downregulation. | spandidos-publications.com |

The anti-tumor effects of manumycin have been corroborated in in vivo studies using murine xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov

Anaplastic Thyroid Cancer (ATC): In a nude mouse xenograft model using ARO and KAT-4 ATC cells, both manumycin and paclitaxel (B517696) as single agents had significant inhibitory effects on tumor growth. nih.govaacrjournals.org The combination of manumycin and paclitaxel was also effective in vivo. nih.gov Further studies showed that the anti-neoplastic effect of manumycin in this model is partly mediated by the inhibition of tumor angiogenesis. oup.comnih.gov The combination of manumycin with adenovirus-mediated Bax overexpression also increased the antitumor activity on ATC xenograft growth. oup.com

Breast Cancer: In a xenograft model using triple-negative breast cancer cells (MDA-MB-231), Manumycin A administration led to a notable reduction in tumor volume and weight. nih.gov Histological examination of these tumors revealed extensive cytoplasmic vacuolation. nih.gov In a 4T1 tumor-bearing mouse model, the combination of Manumycin A and the immunomodulator Immodin suppressed tumor growth and prolonged the survival of the mice. spandidos-publications.comspandidos-publications.com

Colorectal Cancer (CRC): The anti-cancer efficacy of manumycin was confirmed in a CRC xenograft model. ebi.ac.ukdovepress.com Administration of manumycin inhibited the growth of SW480-derived tumors in a dose-dependent manner. dovepress.com

Pancreatic Cancer: Manumycin has been shown to suppress the growth of human pancreatic cancer in BALB/c nude mice. dovepress.com

Table 2: Preclinical In Vivo Efficacy of Manumycin Analogs in Murine Xenograft Models

| Cancer Type | Xenograft Model | Key Findings | References |

|---|---|---|---|

| Anaplastic Thyroid Cancer | ARO and KAT-4 cells in nude mice | Significant tumor growth inhibition as a single agent and in combination with paclitaxel. | nih.gov, aacrjournals.org |

| Triple-Negative Breast Cancer | MDA-MB-231 cells in nude mice | Reduction in tumor volume and weight; induction of cytoplasmic vacuolation. | nih.gov, nih.gov |

| Breast Cancer | 4T1 cells in BALB/c mice | Tumor growth suppression and prolonged survival in combination with Immodin. | spandidos-publications.com, spandidos-publications.com |

| Colorectal Cancer | SW480 cells in nude mice | Dose-dependent inhibition of tumor growth. | dovepress.com |

| Pancreatic Cancer | Human pancreatic cancer cells in BALB/c nude mice | Suppression of tumor growth. | dovepress.com |

The potential of manumycin to enhance the efficacy of other anti-cancer agents has been explored in several preclinical studies. irbm.com

Combination with Paclitaxel: In all six anaplastic thyroid carcinoma cell lines tested, manumycin enhanced the cytotoxic effect of paclitaxel. nih.govaacrjournals.org This combination led to increased apoptotic cell death in vitro. nih.govaacrjournals.org The in vivo efficacy of this combination was also demonstrated in a nude mouse xenograft model of ATC. nih.govaacrjournals.org The mechanism for this enhanced effect involves the induction of apoptosis, with the interaction point being at or upstream of cytochrome C release. oup.com Furthermore, the combination of manumycin and paclitaxel was found to inhibit endothelial tubule formation in Matrigel, suggesting an anti-angiogenic mechanism. oup.comnih.gov

Triple-Drug Combination: A preclinical study investigated a triple-drug combination of manumycin A, paclitaxel, and minocycline (B592863) in a human ATC xenograft model. wjgnet.com This combination resulted in the lowest average tumor growth rate and significantly better survival compared to single or dual-drug regimens. wjgnet.com Another study explored the combination of combretastatin (B1194345) A-4 phosphate (B84403) with paclitaxel and manumycin in a mouse xenograft model of ATC, which showed the best inhibitory effect on tumor growth compared to the other combinations. aacrjournals.org

Combination with Immunomodulators: In a 4T1 experimental breast cancer model, the combination of Manumycin A with Immodin, a dialyzable leukocyte extract, suppressed tumor growth and prolonged the survival of tumor-bearing mice. spandidos-publications.comspandidos-publications.com This effect was associated with antiplatelet activity and increased infiltration of neutrophils and eosinophils into the primary tumor. spandidos-publications.com

Preclinical In Vivo Efficacy Studies in Murine Xenograft Models

Immunomodulatory and Anti-Inflammatory Effects

Beyond its anti-cancer properties, Manumycin G and its analogues exhibit immunomodulatory and anti-inflammatory activities in preclinical models.

Manumycin has been shown to modulate inflammatory responses in various in vitro settings. In murine sarcoma virus-transformed mouse fibroblasts, the production of potent immunosuppressive factors has been observed. nih.gov Manumycin A can also abrogate IL-1β-induced HIF-1α activation and inflammation in glioma and non-glioma tumor cells. spandidos-publications.com Furthermore, it has been reported to inhibit inflammatory responses through the inhibition of caspase 1 and the IKKβ subunit of the NF-κB pathway. nih.gov

A key aspect of manumycin's immunomodulatory activity is its ability to regulate the production of pro-inflammatory cytokines.

Inhibition of Cytokine Release: Manumycin A has been found to inhibit the production and release of IL-1β, IL-6, and IL-8 in TNF-α stimulated human monocytic leukemia cells (THP-1) and peripheral blood monocytes in a dose-dependent manner. oup.com It also inhibits the release of IL-18 from THP-1 cells. nih.gov The application of manumycin leads to an efficient, concentration-dependent inhibition of IL-1β and TNF expression in THP-1 cells upon LPS stimulation. nih.gov

Downregulation of Gene Expression: Studies have shown that Manumycin A downregulates the mRNA expression of several genes associated with pro-inflammatory responses, including IL-1β, IL-6, and TLR8 in human monocytes. spandidos-publications.com

In Vitro Modulation of Inflammatory Responses

Antimicrobial and Antiparasitic Activities

This compound was identified as a manumycin class antibiotic following an antibacterial screening program. chosun.ac.kr Isolated from Streptomyces sp. strain WB-8376, it has demonstrated a range of antibacterial effects. chosun.ac.krjcu.cz Research indicates that this compound is active against both Gram-positive and Gram-negative bacteria. jcu.cz

Specifically, it has shown activity against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. jcu.cz Its activity extends to the Gram-negative bacterium Escherichia coli. jcu.cz The compound was found to be weakly active against other Gram-negative bacteria, including Proteus mirabilis and Klebsiella pneumoniae. jcu.cz In addition to its antibacterial properties, weak activity against the fungus Candida albicans has also been noted. jcu.cz There is no specific information available in the reviewed literature regarding its activity against Anaplasma phagocytophilum.

The table below summarizes the observed antibacterial spectrum of this compound.

| Microorganism | Gram Status | Activity of this compound |

| Staphylococcus aureus | Gram-positive | Active |

| Bacillus subtilis | Gram-positive | Active |

| Micrococcus luteus | Gram-positive | Active |

| Escherichia coli | Gram-negative | Active |

| Proteus mirabilis | Gram-negative | Weakly Active |

| Klebsiella pneumoniae | Gram-negative | Weakly Active |

| Candida albicans | Fungus | Weakly Active |

A review of available scientific literature did not yield specific research findings on the antifungal activities of this compound against the plant pathogens Phytophthora capsici or Fusarium oxysporum.

Following a thorough literature search, no specific data was found regarding the antiparasitic efficacy of this compound in protozoan models such as Trypanosoma brucei.

Antifungal Activities against Plant Pathogens (e.g., Phytophthora capsici, Fusarium oxysporum)

Neuroprotective Activities in Disease Models

A comprehensive search of preclinical research models yielded no information on the neuroprotective activities of this compound or its effects on the progression of Alzheimer's disease in murine models.

Advancements in Research Methodologies for Manumycin Studies

Genetic Engineering Techniques for Biosynthetic Pathway Manipulation and Optimization

Genetic engineering has emerged as a powerful tool for manipulating and optimizing the biosynthetic pathways of manumycin-type compounds. These techniques allow researchers to activate silent biosynthetic gene clusters (BGCs), increase the production of known compounds, and generate novel analogues with potentially improved therapeutic properties. nih.govresearchgate.net

One significant challenge in natural product discovery is that many BGCs are "silent" or not expressed under standard laboratory conditions. nih.govresearchgate.net Genetic manipulation techniques have been successfully employed to overcome this hurdle. For example, in Saccharothrix espanaensis DSM44229, which contains a cryptic manumycin-type BGC, several genetic strategies were used to activate gene expression. nih.govresearchgate.net These included the heterologous expression of the BGC in different host organisms, the overexpression of putative pathway-specific regulatory genes, and the overexpression of a key bottleneck enzyme, aminolevulinate synthase. nih.govresearchgate.net These manipulations resulted in the production of multiple novel manumycin-type compounds. nih.govresearchgate.net

Similarly, in Streptomyces nodosus subsp. asukaensis, the producing organism of asukamycin (B1667649) (a manumycin-family antibiotic), genetic engineering has been used to increase production yields. oregonstate.edu The asukamycin BGC contains several genes predicted to encode transcriptional regulators. oregonstate.edu Through gene inactivation and overexpression studies, researchers identified key regulatory genes (asuR1 and asuR5) that are critical for asukamycin biosynthesis. oregonstate.edu Overexpression of a cassette containing multiple regulatory genes led to a significant, approximately 14-fold increase in asukamycin production, suggesting a synergistic action of these regulators. oregonstate.edu

These genetic engineering approaches not only provide a means to increase the supply of these valuable compounds for further study but also open up avenues for biosynthetic pathway engineering to create a wider diversity of manumycin-related molecules. researchgate.net

Development and Application of Advanced Spectroscopic Techniques for Structural Characterization

The precise structural elucidation of novel manumycin analogues is critical for understanding their structure-activity relationships. Advanced spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into molecular connectivity, stereochemistry, and conformation. solubilityofthings.comub.edu

A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to determining the planar structure and relative configuration of these complex molecules. researchgate.net Techniques such as HETLOC (Heteronuclear Long-Range Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish correlations between protons and carbons and to deduce spatial proximities between atoms, respectively. researchgate.net For instance, NOESY correlations were instrumental in defining the stereochemistry of the epoxide ring and the configuration of double bonds in the side chains of pacificamide, a manumycin-type natural product. researchgate.net

In addition to NMR, Mass Spectrometry (MS) plays a crucial role. solubilityofthings.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, offering clues to its substructures. nih.gov

Other spectroscopic methods like Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in the molecule and its electronic properties, respectively. solubilityofthings.comub.edu Electronic Circular Dichroism (ECD) can be used in conjunction with computational methods, such as Density Functional Theory (DFT) calculations, to determine the absolute configuration of chiral centers. researchgate.net The integration of these diverse spectroscopic techniques allows for a comprehensive and unambiguous structural characterization of new manumycin derivatives. routledge.com

Preclinical Efficacy Evaluation Models and Their Translational Relevance

The evaluation of the anticancer potential of manumycin and its analogues relies on a variety of preclinical models that aim to predict their efficacy in a clinical setting. These models range from in vitro cell-based assays to in vivo animal studies, each providing unique insights into the compound's therapeutic relevance.

In vitro models are the first step in assessing the anticancer activity of manumycin. dovepress.com These typically involve treating various cancer cell lines with the compound and measuring its effects on cell viability, proliferation, and apoptosis (programmed cell death). dovepress.commdpi.com For example, studies have shown that Manumycin A inhibits the growth of non-small cell lung cancer (NSCLC) cell lines and colorectal cancer (CRC) cells in a dose- and time-dependent manner. dovepress.commdpi.com The half-maximal inhibitory concentration (IC50) values are often determined in these assays to quantify the compound's potency. dovepress.com

In vivo models, primarily using mice, are crucial for evaluating the systemic efficacy and potential of a drug candidate. researchgate.net Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. dovepress.comoncotarget.com In a colorectal cancer xenograft model, administration of manumycin significantly inhibited tumor growth in a dose-dependent manner, as measured by tumor volume and weight. dovepress.com Similarly, Manumycin A has demonstrated efficacy as a single agent against triple-negative breast cancer in nude mice. mdpi.com The 4T1 breast tumor model in BALB/c mice is another relevant model that has been used to study the antitumor effects of Manumycin A, including its impact on the tumor microenvironment and immune cell infiltration. researchgate.net

The choice of preclinical model is critical for its translational relevance. oaepublish.com While cell line and xenograft models are valuable tools, there is an increasing emphasis on developing more sophisticated models that better recapitulate the complexity of human tumors, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs). The data from these preclinical evaluations provide the necessary evidence to support the potential progression of manumycin-based compounds into clinical trials. mdpi.com

Future Research Directions and Emerging Therapeutic Potential

Discovery and Characterization of Novel Manumycin G Derivatives

The quest for novel bioactive compounds has led researchers to explore various natural sources. A marine actinomycete, Streptomyces sp. C1-2, has been identified as a producer of new manumycin-type derivatives. researchgate.net Through chemical investigation of this strain, three new derivatives were isolated, alongside two known analogues, SW-B and cornifronin B. researchgate.net This discovery highlights the potential of marine microorganisms as a source for novel manumycin-related structures.

Another approach involves the genetic screening of actinomycete isolates. This method led to the identification of a cryptic manumycin-type biosynthetic gene cluster (BGC) in Saccharothrix espanaensis DSM44229. nih.govresearchgate.net Activation of this silent BGC resulted in the production of multiple novel manumycin-type compounds. These new derivatives are characterized by a tetraene lower polyketide chain, similar to the colabomycin subgroup, but possess distinct, shorter, and saturated upper chains. researchgate.net

The structural diversity of the manumycin family is notable, with variations occurring in both the upper and lower polyketide chains. researchgate.net The upper chain, in particular, exhibits high variability in its length, saturation, and branching patterns. researchgate.net This structural plasticity is a key focus for future research, as it directly influences the biological activity of the compounds. For instance, manumycins E, F, and G represent other members of this expanding class of antibiotics. jst.go.jp The isolation and characterization of such derivatives are crucial for establishing comprehensive structure-activity relationships (SAR).

Table 1: Examples of Recently Discovered Manumycin-Type Derivatives

| Derivative Name | Producing Organism | Key Structural Features | Reference |

|---|---|---|---|

| Not specified | Streptomyces sp. C1-2 | New manumycin-type structures | researchgate.net |

| Not specified | Saccharothrix espanaensis DSM44229 | Tetraene lower chain, shorter saturated upper chain | researchgate.net |

| Cornifronin A & B | Streptomyces sp. OC1401 | Manumycin-type structures | researchgate.net |

In-depth Elucidation of Unexplored Molecular Mechanisms of Action

While Manumycin A has been historically classified as a farnesyltransferase (FTase) inhibitor, recent studies suggest a more complex mechanism of action. researchgate.net Research indicates that the inhibition of FTase by Manumycin A occurs at micromolar concentrations, which may be too high to be the primary driver of its cellular effects, especially when other targets are inhibited at nanomolar levels. researchgate.net This has led to the hypothesis that thioredoxin reductase 1 could be a more significant target for Manumycin A. researchgate.net

Furthermore, members of the manumycin family, including asukamycin (B1667649) and manumycin A, have been shown to act as "molecular glues." nih.gov These molecules can induce an interaction between the E3 ligase UBR7 and the tumor suppressor p53. nih.gov This induced proximity leads to the activation of p53 transcription and subsequent cell death in breast cancer cells, revealing a novel anti-cancer mechanism. nih.gov

Manumycins are also known to induce the production of reactive oxygen species (ROS), which contributes to their pro-apoptotic effects. nih.govresearchgate.net The antitumor effect of manumycin in colorectal cancer, for example, has been linked to increased ROS production and the blockage of the PI3K-AKT pathway. researchgate.net Additionally, manumycins have been reported to inhibit neutral sphingomyelinase, caspase 1, and IKKβ, highlighting their multi-target nature. nih.govnih.gov The interplay between these various targets and pathways is a critical area for future investigation to fully understand the therapeutic potential and to identify the most effective applications for this compound and its analogues. The weak antibacterial features of manumycins also have unknown molecular mechanisms that warrant further study. nih.gov

Optimization of Biosynthetic Production for Scalability and Sustainability